molecular formula C20H18FNO2 B2495745 2-FLUORO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE CAS No. 1421441-76-0

2-FLUORO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE

Cat. No.: B2495745
CAS No.: 1421441-76-0
M. Wt: 323.367
InChI Key: KGFMXMDGOSJBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-FLUORO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a naphthalene moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUORO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE typically involves multiple steps, including the introduction of the fluorine atom, the formation of the hydroxy group, and the attachment of the naphthalene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-FLUORO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the fluorine atom or modify the naphthalene moiety.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a de-fluorinated derivative.

Scientific Research Applications

2-FLUORO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-FLUORO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxy group play crucial roles in binding to target proteins or enzymes, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-FLUORO-N-[3-HYDROXY-3-(NAPHTHALEN-2-YL)PROPYL]BENZAMIDE
  • 2-FLUORO-N-[3-HYDROXY-3-(NAPHTHALEN-3-YL)PROPYL]BENZAMIDE

Uniqueness

2-FLUORO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE is unique due to its specific structural features, such as the position of the hydroxy group and the naphthalene moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-fluoro-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO2/c21-18-11-4-3-9-17(18)20(24)22-13-12-19(23)16-10-5-7-14-6-1-2-8-15(14)16/h1-11,19,23H,12-13H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFMXMDGOSJBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=CC=CC=C3F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.